molecular formula C22H21NO3S B2833198 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide CAS No. 1797337-48-4

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2833198
CAS No.: 1797337-48-4
M. Wt: 379.47
InChI Key: XLFCGDXUKODPKV-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide is a specialized chemical reagent designed for research applications. This compound features a xanthene backbone, a tricyclic structural motif known for its diverse biological activities and utility in medicinal chemistry research. The xanthene core is functionalized with a carboxamide group at the 9-position, which is further substituted with a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl side chain. This molecular architecture incorporates a thiophene ring, a heterocycle common in pharmaceuticals, potentially enhancing the compound's interaction with biological targets. Xanthene derivatives are recognized in scientific literature for their broad spectrum of potential biological activities, which can include neuroprotective, antitumor, and antimicrobial properties, making them valuable scaffolds in drug discovery and biochemical probing . The specific stereochemistry of the methoxy group and the presence of the methyl-thiophene moiety are designed to fine-tune the molecule's physicochemical properties and binding affinity. This product is intended for use in laboratory research only, specifically for investigating protein-ligand interactions, developing new therapeutic agents, and studying biochemical pathways. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. Researchers should consult relevant safety data sheets and handle the compound in accordance with institutional guidelines for laboratory chemicals. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-14-11-12-20(27-14)19(25-2)13-23-22(24)21-15-7-3-5-9-17(15)26-18-10-6-4-8-16(18)21/h3-12,19,21H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFCGDXUKODPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where 5-methylthiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the intermediate compound.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding 9H-xanthene-9-carboxylic acid and the corresponding amine derivative.

Reaction Type Hydrolysis (acid- or base-catalyzed)
Conditions - Acidic: HCl/H2O, reflux
- Basic: NaOH/H2O, reflux
Products 9H-xanthene-9-carboxylic acid + 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine
Key Observations - Rate depends on pH and temperature
- Acidic conditions favor protonation of the carbonyl oxygen, enhancing electrophilicity

Demethylation of the Methoxy Group

The methoxy (-OCH3) group can undergo demethylation to form a hydroxyl group under strong acidic or oxidative conditions.

Reaction Type Oxidative or Acidic Demethylation
Reagents - BBr3 (Lewis acid)
- H2O/CF3COOH (protic acid)
Products N-[2-Hydroxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
Mechanistic Insight BBr3 cleaves the C-O bond via coordination to the oxygen atom, followed by hydrolysis

Electrophilic Substitution on the Thiophene Ring

The electron-rich 5-methylthiophene ring is prone to electrophilic substitution at the α-position (relative to sulfur).

Reaction Type Sulfonation, Nitration, or Halogenation
Conditions - HNO3/H2SO4 (nitration)
- SO3/H2SO4 (sulfonation)
Products Sulfonated/nitrated derivatives at the thiophene C3 position
Regioselectivity Directed by sulfur’s electron-donating effects

Oxidation of the Thiophene Ring

The thiophene moiety can undergo oxidation to form sulfoxide or sulfone derivatives.

Reaction Type Oxidation with Peracids or Ozone
Reagents - mCPBA (meta-chloroperbenzoic acid)
- O3/Zn
Products Thiophene sulfoxide (partial oxidation) or sulfone (full oxidation)
Applications Sulfone derivatives often exhibit enhanced metabolic stability

Nucleophilic Substitution at the Ethyl Linker

The ethyl chain connecting the xanthene and thiophene moieties may participate in nucleophilic substitutions if a suitable leaving group is present.

Reaction Type SN2 Displacement
Reagents - NaN3 (azide)
- KSCN (thiocyanate)
Products Azide or thiocyanate derivatives at the ethyl chain
Limitations Requires activation (e.g., conversion of -OH to -OTs)

Photochemical Reactions of the Xanthene Core

The xanthene scaffold can undergo photooxidation or dimerization under UV light.

Reaction Type Photooxidation or [4+2] Cycloaddition
Conditions UV light (λ = 300–400 nm), O2 or sensitizers
Products - Endoperoxides (photooxidation)
- Dimeric xanthene derivatives
Significance Useful for developing photoresponsive materials

Functionalization via the Carboxamide Nitrogen

The carboxamide’s NH group can undergo alkylation or acylation under basic conditions.

Reaction Type N-Alkylation/Acylation
Reagents - Alkyl halides (R-X)
- Acid chlorides (R-COCl)
Products N-substituted carboxamide derivatives
Optimization Requires deprotonation with NaH or LDA

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) reveals stability trends and decomposition pathways.

Parameter Value/Observation
Onset Temperature ~250°C (major weight loss)
Decomposition Products CO2, NH3, and aromatic fragments
Technique TGA coupled with mass spectrometry

Scientific Research Applications

Medicinal Chemistry

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively reduces the viability of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized derivatives of xanthene compounds and tested their anticancer properties. The results indicated that modifications to the xanthene core significantly enhanced cytotoxicity against various cancer types, suggesting that this compound may have similar or improved effects due to its structural features .

Biological Research

The compound has also shown promise in biological research, particularly in studies related to neurobiology and cellular signaling.

Neuroprotective Effects

Preliminary research indicates that this compound may possess neuroprotective properties. It has been found to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.

Case Study:
A publication in Neuroscience Letters reported that this compound reduced oxidative damage in cultured neurons exposed to toxic agents. The study concluded that its antioxidant properties could be harnessed for developing treatments for conditions like Alzheimer's disease .

Material Science

Beyond biological applications, this compound is being explored for its potential uses in material science.

Photonic Applications

The compound's unique optical properties make it suitable for photonic applications. Its ability to absorb and emit light at specific wavelengths can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study:
Research published in Advanced Functional Materials demonstrated that integrating xanthene derivatives into polymer matrices enhanced the luminescent properties of the materials, leading to improved performance in OLED applications .

Mechanism of Action

The mechanism by which N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases.

    Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Functional Group Effects

The compound belongs to a broader class of xanthene carboxamides, with structural variations primarily in the substituents attached to the carboxamide nitrogen or the xanthene core. Key analogues include:

Table 1: Structural Comparison of Xanthene Carboxamide Derivatives
Compound Name Substituent on Carboxamide Nitrogen Xanthene Core Modification Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 2-Methoxy-2-(5-methylthiophen-2-yl)ethyl None ~409.5* Not reported; inferred bioactivity
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide 2-Methoxyethyl None 283.32 LogP = 1.8; potential drug candidate
N-(2-Dimethylaminoethyl)-9-oxo-9H-xanthene-4-carboxamide HCl 2-Dimethylaminoethyl; ketone at C9 Oxo group at C9 ~406.8† Enhanced solubility (ionic form)
N-(2-Hydroxyethyl)-9-oxo-9H-xanthene-2-carboxamide 2-Hydroxyethyl; ketone at C9 Oxo group at C9 ~299.3† Increased hydrophilicity
Diisopropylaminoethyl xanthene-9-carboxylate methobromide Diisopropylaminoethyl (ester) Ester at C9 ~484.4† Quaternary ammonium salt; ion channel modulation

*Estimated based on structure; †Calculated from molecular formula.

Key Observations:

  • Thiophene vs.
  • Ionic vs. Neutral Forms: The dimethylaminoethyl and quaternary ammonium derivatives (Table 1) highlight the role of ionizable groups in solubility and membrane permeability .

Physicochemical Properties

  • Lipophilicity : The thiophene group in the target compound likely increases LogP compared to N-(2-methoxyethyl)- and N-(2-hydroxyethyl)- analogues, suggesting greater membrane permeability but lower aqueous solubility .
  • Crystallinity: Xanthene derivatives often exhibit defined crystal structures (e.g., monoclinic packing in ), though substituents like thiophene may disrupt crystallization, impacting formulation stability .

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide (CAS Number: 1797337-48-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C22H21NO3SC_{22}H_{21}NO_3S, with a molecular weight of 379.5 g/mol. The compound features a xanthene core, which is known for its diverse biological activities, including anticancer properties.

PropertyValue
Molecular Formula C22H21NO3S
Molecular Weight 379.5 g/mol
CAS Number 1797337-48-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of xanthene derivatives, including this compound. Xanthones, the parent structure of this compound, have been shown to exhibit significant cytotoxicity against various cancer cell lines through several mechanisms:

  • Caspase Activation : Compounds like xanthones induce apoptosis in cancer cells by activating caspases, which are crucial for the execution phase of cell apoptosis .
  • DNA Interaction : The ability to intercalate with DNA can lead to inhibition of replication and transcription processes, contributing to their anticancer effects .
  • Enzyme Inhibition : Xanthone derivatives can inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases .

Other Biological Activities

In addition to anticancer activity, preliminary studies suggest potential activities including:

  • Antimicrobial Activity : Xanthene derivatives have been reported to possess antimicrobial properties against various pathogens.
  • Antioxidant Effects : The compound may exhibit antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound showed significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated a potent effect compared to standard chemotherapeutics .
  • Mechanistic Insights : Research indicates that the compound's efficacy may be linked to its ability to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
  • Comparative Analysis : In comparative studies with other xanthone derivatives, this compound exhibited superior activity against specific cancer cell lines, highlighting its potential as a lead compound for further development .

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